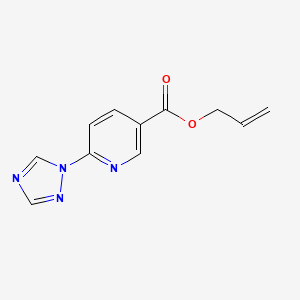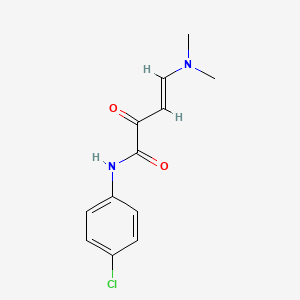![molecular formula C19H13Cl2F3N2O2S B3036873 4-(3,5-Dichlorophenoxy)-5-methoxy-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine CAS No. 400084-17-5](/img/structure/B3036873.png)
4-(3,5-Dichlorophenoxy)-5-methoxy-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine
説明
The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a wide range of applications in the field of medicine and drug synthesis .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, contains a pyrimidine ring which is a six-membered ring with two nitrogen atoms. It also has various substituents including a 3,5-dichlorophenoxy group, a methoxy group, and a trifluoromethylphenyl group attached via a sulfanyl linker .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the various functional groups present in its structure. For instance, the methoxy group might undergo reactions typical of ethers, while the trifluoromethyl group could participate in reactions characteristic of alkyl halides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and permeability .科学的研究の応用
Sorption and Environmental Impact
One area of research related to similar compounds involves the study of sorption of phenoxy herbicides to soil and other materials. For example, Werner, Garratt, and Pigott (2012) reviewed the sorption experiments of 2,4-dichlorophenoxyacetic acid (2,4-D) and other phenoxy herbicides, which share a part of the molecular structure with the compound . They found that sorption can be influenced by soil parameters such as pH and organic carbon content, suggesting a potential environmental impact of such compounds (Werner, Garratt, & Pigott, 2012).
Synthesis and Pharmaceutical Impurities
In the pharmaceutical field, the synthesis of complex molecules like omeprazole, which involves processes that might be similar to those used for the compound , has been studied. Saini, Majee, Chakraborthy, and Salahuddin (2019) reviewed novel synthesis methods and pharmaceutical impurities of proton pump inhibitors, highlighting the importance of understanding and controlling the formation of impurities in the synthesis of complex organic compounds (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Hybrid Catalysts in Synthesis
The use of hybrid catalysts in the synthesis of pyrimidine derivatives, including those with complex structures similar to the compound , has been explored. Parmar, Vala, and Patel (2023) reviewed the application of hybrid catalysts for synthesizing pyrano[2,3-d]pyrimidine scaffolds, indicating that such catalysts can offer a broad range of applicability and bioavailability for medicinal and pharmaceutical industries (Parmar, Vala, & Patel, 2023).
Antimicrobial Applications
The environmental occurrence and toxicity of antimicrobial compounds like triclosan, which shares structural similarities with chlorophenoxies, have been reviewed. Bedoux, Roig, Thomas, Dupont, and Bot (2012) discussed the widespread use of such compounds and their potential transformation into more toxic and persistent by-products, highlighting the environmental and toxicological implications of these substances (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).
将来の方向性
The future research directions for this compound could involve exploring its potential biological activities, given the known activities of many pyrimidine derivatives . Additionally, further synthetic work could be done to create a variety of analogs with different substituents, to explore structure-activity relationships.
特性
IUPAC Name |
4-(3,5-dichlorophenoxy)-5-methoxy-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2F3N2O2S/c1-27-16-9-25-18(26-17(16)28-15-7-13(20)6-14(21)8-15)29-10-11-3-2-4-12(5-11)19(22,23)24/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSHOXMUWZSVKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC2=CC(=CC(=C2)Cl)Cl)SCC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-N-[4-(2-quinoxalinyloxy)phenyl]benzenecarboxamide](/img/structure/B3036792.png)
![4-chloro-N-[4-(2-quinoxalinyloxy)phenyl]benzenesulfonamide](/img/structure/B3036794.png)
![4-(Benzylamino)-2-pyridin-2-yl-6-[3-(trifluoromethyl)phenyl]pyrimidine-5-carbonitrile](/img/structure/B3036796.png)

![3-{[(2,4-dichlorobenzyl)oxy]imino}-N'-[imino(3-pyridinyl)methyl]propanohydrazide](/img/structure/B3036800.png)
![2-[(4-Chlorophenoxy)methyl]-5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,3,4-oxadiazole](/img/structure/B3036802.png)
![3-[(4-chlorophenoxy)methyl]-5-(5-methyl-3-phenyl-4-isoxazolyl)-4H-1,2,4-triazole](/img/structure/B3036803.png)
![2,2-dimethyl-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylpropanamide](/img/structure/B3036805.png)



![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbothioamide](/img/structure/B3036811.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(dimethylaminomethylidene)pyrrole-2-carbothioamide](/img/structure/B3036812.png)
![1-(3,5-dichlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B3036813.png)